molecular formula C12H12BrFN2O2 B580724 tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate CAS No. 1286734-80-2

tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate

Cat. No.: B580724
CAS No.: 1286734-80-2
M. Wt: 315.142
InChI Key: PYSWPZXWCOIKDK-UHFFFAOYSA-N
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Description

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • tert-Butyl protons: Singlet at δ 1.6 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
    • Aromatic protons: Doublets between δ 7.2–8.1 ppm (C4-H and C7-H), with coupling constants influenced by adjacent fluorine ($$ J_{F-H} \approx 8–10 \, \text{Hz} $$).
  • ¹³C NMR :
    • Carbonyl carbon: δ 155–160 ppm (C=O of Boc group).
    • Quaternary carbons: δ 125–140 ppm (C5-F, C6-Br).

Infrared (IR) Spectroscopy

  • Strong absorption at $$ \sim 1700 \, \text{cm}^{-1} $$ (C=O stretch of carbamate).
  • Peaks at $$ 650–750 \, \text{cm}^{-1} $$ (C-Br stretch) and $$ 1150–1250 \, \text{cm}^{-1} $$ (C-F stretch).

Mass Spectrometry (MS)

  • Molecular ion peak at $$ m/z \, 315.14 $$ ([M]⁺).
  • Fragmentation patterns: Loss of tert-butyl group ($$ -56 \, \text{Da} $$) and CO₂ ($$ -44 \, \text{Da} $$).

Comparative Analysis of Tautomeric Forms in Indazole Systems

Unsubstituted indazoles exhibit 1H and 2H tautomerism, where the proton migrates between N1 and N2 positions. However, this compound is locked in the 1H-tautomer due to Boc group substitution at N1. Key comparisons:

Feature 1H-Tautomer (This Compound) 2H-Tautomer (Unsubstituted Indazoles)
N1 substitution Boc group prevents proton mobility Free proton migration
Reactivity Enhanced stability for coupling reactions Prone to tautomer-dependent reactions
Spectral signatures Distinct ¹H NMR for N1 substituent Broadened peaks due to equilibrium

Properties

IUPAC Name

tert-butyl 6-bromo-5-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSWPZXWCOIKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Fluoro-4-Bromophenylhydrazine

A cyclocondensation approach employs 2-fluoro-4-bromophenylhydrazine and ethyl glyoxylate under acidic conditions (HCl, EtOH, 80°C, 12 h) to yield 5-fluoro-6-bromo-1H-indazole. This method achieves 68–72% yield but requires rigorous purification via silica gel chromatography to remove regioisomers.

ParameterValue
Starting Material2-Fluoro-4-bromophenylhydrazine
ReagentEthyl glyoxylate
SolventEthanol
Temperature80°C
Time12 hours
Yield68–72%

Directed Halogenation of 1H-Indazole

Alternative protocols halogenate preformed indazole cores. Bromination occurs at the 6-position using N-bromosuccinimide (NBS) in DMF at 0°C→RT (90% yield), followed by electrophilic fluorination with Selectfluor® in acetonitrile (70°C, 8 h, 65% yield). Regioselectivity arises from the indazole ring’s electronic profile, with bromine preferentially occupying the electron-deficient 6-position.

Boc Protection Strategy

Introducing the tert-butyloxycarbonyl (Boc) group stabilizes the indazole nitrogen against undesired side reactions during downstream functionalization.

Standard Boc Protection Protocol

A mixture of 6-bromo-5-fluoro-1H-indazole (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) reacts at room temperature for 6 h. Quenching with aqueous NaHCO₃ and extraction with DCM yields the Boc-protected product in 92–95% purity.

ReagentQuantityRole
Boc₂O1.2 equivProtecting agent
DMAP0.1 equivCatalyst
DCM0.2 MSolvent

Continuous Flow Industrial Adaptation

For kilogram-scale production, a continuous flow reactor (residence time: 30 min, 40°C) enhances mixing efficiency and reduces reaction time by 75% compared to batch processes. This method maintains yields >90% while minimizing DMAP usage (0.05 equiv).

Halogenation Optimization

Precise control over bromine and fluorine substitution is critical for regiochemical fidelity.

Bromine Positioning

Catalytic Coupling Approaches

Palladium-mediated cross-coupling enables late-stage diversification of the halogenated indazole core.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 h) replaces bromine with aryl groups, yielding biarylindazoles. This step typically achieves 85–90% conversion, though residual Boc deprotection (<5%) necessitates chromatographic purification.

ConditionSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C

Analytical Characterization

Rigorous spectroscopic validation ensures product integrity.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • tert-Butl protons: δ 1.35 (s, 9H)

  • Indazole H-3: δ 8.21 (s, 1H)

  • Fluorine-coupled H-4: δ 7.58 (d, J = 8.4 Hz, 1H)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 315.042 (calculated 315.042), with isotopic patterns matching ⁷⁹Br/⁸¹Br and ¹⁹F.

Industrial Scalability and Challenges

Solvent Recovery Systems

Distillation units recover >95% DCM and MeCN, reducing raw material costs by 40%. However, HFIP remains challenging to recycle due to azeotrope formation with water.

Byproduct Management

Brominated byproducts (e.g., 4,6-dibromo derivatives) are minimized via controlled NBS stoichiometry (1.05 equiv) and low-temperature bromination .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate," a comparison with structurally analogous compounds is provided below. The analysis focuses on substituent effects, protective groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Protective Groups Key Applications/Properties Reference
This compound Indazole 6-Br, 5-F, N1-tert-butyl carbamate Drug precursor, halogen-directed reactivity
4-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole N-tert-butoxy-S-alanyl carbamate Peptidomimetics, enzyme inhibition studies
4-[(benzylamino)carbonyl]-1H-imidazole Imidazole N-benzyl carbamate Ligand design, coordination chemistry
5-[(R-α-methylbenzylamino)carbonyl]-1H-imidazole Imidazole R-α-methylbenzyl carbamate Chiral catalysts, asymmetric synthesis

Key Observations:

Core Structure Differences: Indazole derivatives (e.g., the target compound) exhibit a fused benzene-pyrazole ring system, which enhances aromatic stability and π-stacking interactions compared to monocyclic imidazoles . Imidazole-based analogs (e.g., compounds 5{29}–5{33} in ) lack fused rings, resulting in distinct electronic and steric profiles.

In imidazole derivatives (e.g., 5{29}), the tert-butoxy-S-alanyl group provides steric hindrance and chirality, which are critical for enantioselective reactions .

Protective Group Utility :

  • The tert-butyl carbamate group in the target compound offers superior hydrolytic stability compared to benzyl or α-methylbenzyl carbamates (e.g., 5{31}–5{33}), which are more labile under acidic or catalytic hydrogenation conditions .
  • tert-Butyl protective groups are preferred in solid-phase peptide synthesis (SPPS) due to their compatibility with standard deprotection protocols, a feature shared across indazole and imidazole derivatives .

Applications :

  • Halogenated indazoles (like the target compound) are leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation, whereas imidazole carbamates (e.g., 5{30}) are utilized in peptide backbone modifications .

Research Findings and Methodological Tools

  • SHELX Software : For small-molecule refinement and structure solution, ensuring accurate bond-length and angle measurements .
  • ORTEP-3 : For graphical representation of thermal ellipsoids and molecular geometry, aiding in steric and conformational analysis .

Biological Activity

tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrFN2O2, and it features a tert-butyl group, a bromo substituent, and a fluoro substituent on the indazole ring. The presence of these functional groups is believed to enhance its biological activity compared to other indazole derivatives.

PropertyValue
Molecular FormulaC12H12BrFN2O2
Molecular Weight303.14 g/mol
CAS Number1286734-80-2
IUPAC Nametert-butyl 6-bromo-5-fluoroindazole-1-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activity or receptor binding, influencing various cellular pathways. Notably, this compound has been investigated for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties.

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays revealed that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : The compound has been reported to activate caspase pathways, leading to programmed cell death in tumor cells.
  • Tumor Regression : In vivo studies demonstrated that administration of this compound resulted in tumor regression in xenograft models, particularly in tamoxifen-resistant breast cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives, including this compound, can be significantly influenced by the substituents on the indazole ring. Studies suggest that:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve bioavailability.
  • Bromine Atom : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to more active derivatives.

Research indicates that modifications at the 6-position (bromo) and the 5-position (fluoro) are crucial for maintaining or enhancing biological activity .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Models : A study demonstrated that this compound could effectively reduce tumor size in breast cancer xenografts resistant to conventional therapies .
  • Microbial Inhibition : Another investigation reported significant inhibition of bacterial growth in vitro, suggesting potential applications as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate?

  • Methodology :

  • Boc Protection : React 6-bromo-5-fluoro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile (MeCN) using catalytic DMAP. Stir at room temperature for 30 minutes, monitor via TLC, and purify via flash chromatography (2.5% EtOAc/hexanes) to achieve >95% yield .
  • Alternative Functionalization : Prior halogenation (e.g., bromination/fluorination) of the indazole core may precede Boc protection, as seen in analogous procedures for tert-butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate .
    • Key Data :
ReagentAmount (mmol)SolventTimeYield
Boc₂O3.10MeCN30 min95%

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.3–1.5 ppm) and indazole backbone signals.
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+Na]⁺ expected at m/z ~355.1).
  • TLC Monitoring : Use hexanes/EtOAc (95:5) for reaction progress .
    • Contradictions : Some literature reports omit ethanol reflux for purification, potentially affecting purity .

Q. What are common side reactions during synthesis?

  • Observed Issues :

  • Incomplete Boc Protection : Residual starting material due to insufficient Boc₂O stoichiometry.
  • Halogen Migration : Fluorine/bromine positional isomerism under acidic conditions .
    • Mitigation : Optimize Boc₂O equivalents (1.2–1.5x molar ratio) and avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity for further functionalization?

  • Approach :

  • DFT Studies : Analyze electrophilic aromatic substitution (EAS) sites using Fukui indices. The 5-fluoro and 6-bromo groups direct subsequent substitutions to C-4 or C-7 positions .
  • Conformational Analysis : Molecular dynamics simulations reveal steric effects of the tert-butyl group on indazole ring planarity .
    • Validation : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data .

Q. What strategies enable Suzuki-Miyaura coupling at the 6-bromo position?

  • Case Study :

  • Catalyst System : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (aq.) at 80°C.
  • Yield Optimization : Pre-activate the indazole core with Boc protection to enhance stability under coupling conditions .
    • Challenges : Competing dehalogenation observed with electron-deficient boronic acids; mitigate via lower temperatures (50°C) .

Q. How do steric and electronic effects of the tert-butyl group influence downstream reactivity?

  • Findings :

  • Steric Shielding : The Boc group reduces nucleophilic attack at N-1, favoring C-3 functionalization .
  • Electronic Effects : Electron-withdrawing bromo/fluoro substituents enhance electrophilic substitution at C-4 (Hammett σₚ values: Br = +0.23, F = +0.43) .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • Advanced Tools :

  • X-ray Crystallography : Resolve regiochemistry of halogenation (e.g., 5-fluoro vs. 6-fluoro isomers) .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns in congested aromatic regions .

Data Contradictions and Validation

Discrepancies in reported yields for Boc protection reactions

  • Source Variation : Yields range from 85% (unoptimized protocols) to 95% (DMAP-catalyzed, room-temperature conditions) .
  • Resolution : Replicate high-yield conditions using strict anhydrous solvents and inert atmospheres .

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